Cloperastine Hydrochloride

Description

Historical Context of Cloperastine (B1201353) Hydrochloride Discovery and Early Research

Cloperastine was first synthesized and studied in Japan. wikipedia.orgresearchgate.net Initial research on cloperastine was conducted by Takagi and his team at the University of Tokyo. nih.gov Their investigation into various derivatives of the antihistamine substance diphenhydramine (B27) led to the discovery that cloperastine was particularly effective against cough induced by mechanical stimulation of the trachea in guinea pigs. nih.gov In fact, its antitussive potency was found to be 1.9 times greater than that of codeine, a commonly used narcotic antitussive. nih.gov

Subsequent studies in the 1970s further elucidated its mechanism of action, demonstrating that cloperastine acts on the cough center in the medulla oblongata without causing respiratory depression. nih.govekb.eg It was introduced to the market in Japan in 1972 and later in Italy in 1981. wikipedia.orgncats.io Early research also highlighted its dual activity, possessing both a central antitussive effect and a mild bronchorelaxant and antihistaminic activity. nih.govdovepress.com Unlike codeine, it was found to not have narcotic effects. nih.gov

A key aspect of early research was establishing its safety profile. Studies showed that cloperastine hydrochloride has a relatively low acute toxicity when administered intraperitoneally in rats and mice. nih.gov The initial therapeutic response was observed to be within 20-30 minutes after oral administration. nih.gov

Current Status and Significance of this compound in Contemporary Pharmacological Research

This compound continues to be a compound of interest in modern pharmacological research, extending beyond its primary use as an antitussive. patsnap.com Current research is exploring its multifaceted mechanism of action and potential therapeutic applications in other areas. patsnap.comnih.gov

Recent studies have delved into its effects on various ion channels and receptors. It has been identified as a potent blocker of G protein-coupled inwardly rectifying potassium (GIRK) channels and a ligand of the σ1 receptor. wikipedia.orgnih.gov This has led to investigations into its potential neuroprotective and therapeutic effects in conditions like Rett Syndrome, where it has been shown to improve breathing abnormalities in mouse models by enhancing GABA release. nih.gov

Furthermore, cloperastine is being investigated for its potential in cancer therapy. news-medical.net Research has identified it as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers. news-medical.net Studies have shown that cloperastine can reduce cancer cell proliferation and tumor growth in vitro and in vivo, suggesting its potential for repurposing as an anti-cancer agent. news-medical.net The established safety profile of cloperastine makes it an attractive candidate for drug repurposing, which could significantly shorten the time and cost of development for new cancer treatments. news-medical.net

The compound's potential antiviral properties have also been a subject of recent interest. kashanu.ac.ir Additionally, research continues to refine drug delivery methods, with studies on modified-release nanoparticles of this compound aiming to improve its therapeutic efficacy and patient compliance by providing a prolonged release profile. kashanu.ac.ir

Distinction of this compound as a Non-Opioid Antitussive Agent

A crucial characteristic of this compound is its classification as a non-opioid antitussive agent. patsnap.comcymitquimica.com This distinguishes it from narcotic antitussives like codeine and dextromethorphan, which can be associated with side effects such as respiratory depression, dependency, and addiction. nih.gov

Cloperastine exerts its primary antitussive effect by acting on the cough center in the medulla oblongata, similar to opioid antitussives. patsnap.compatsnap.com However, it achieves this without interacting with opioid receptors, thus avoiding the typical side effects associated with opioids. nih.gov Pharmacological studies have confirmed that cloperastine does not depress the respiratory center. nih.govekb.eg

In addition to its central action, cloperastine possesses other pharmacological properties that contribute to its antitussive efficacy and differentiate it from opioids. These include antihistaminic and anticholinergic activities. patsnap.compatsnap.compatsnap.com Its antihistaminic properties, by blocking H1 receptors, can help alleviate coughs with an allergic component. patsnap.compatsnap.com The anticholinergic effects may contribute to reducing mucus secretion and producing a mild bronchorelaxant effect. nih.govpatsnap.com Some studies also suggest a local anesthetic effect on the sensory nerves of the respiratory tract. patsnap.com This multi-faceted mechanism of action provides effective cough suppression without the risks associated with narcotic antitussives. patsnap.compatsnap.com

Detailed Research Findings

| Property | Finding | Source |

| Antitussive Potency | 1.9 times greater than codeine in guinea pigs. | nih.gov |

| Mechanism of Action | Acts on the cough center in the medulla oblongata. | nih.govekb.egpatsnap.com |

| Receptor/Channel Activity | Potent GIRK channel blocker and σ1 receptor ligand. | wikipedia.orgnih.gov |

| Additional Activities | Antihistaminic, anticholinergic, and mild bronchorelaxant effects. | nih.govpatsnap.compatsnap.compatsnap.com |

| Respiratory Effects | Does not cause respiratory depression. | nih.govekb.eg |

| Dependency Potential | Non-narcotic with no dependency or tolerance reported. | nih.govgoogle.com |

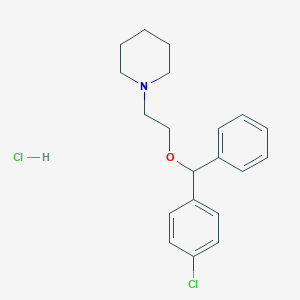

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPLRYRWJLTVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3703-76-2 (Parent) | |

| Record name | Cloperastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045413 | |

| Record name | Cloperastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-68-0, 3703-76-2 | |

| Record name | Cloperastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloperastine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloperastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPERASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Cloperastine Hydrochloride

Central Nervous System Action and Cough Center Modulation

The primary antitussive effect of cloperastine (B1201353) hydrochloride is mediated through its action on the central nervous system (CNS). patsnap.compatsnap.com

Direct Influence on the Medulla Oblongata Cough Center

Cloperastine hydrochloride directly suppresses the cough reflex by acting on the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.compatsnap.comresearchgate.netresearchgate.net This central action reduces the frequency and intensity of coughing episodes. patsnap.com The precise molecular targets within the cough center are not entirely elucidated, but it is understood that cloperastine inhibits the neural pathways responsible for generating the cough reflex. patsnap.com Research indicates that sigma-1 (σ1) receptor agonism is a key component of this central mechanism, mediating the suppression of the cough reflex.

Differentiation from Narcotic Antitussives and Respiratory Depression Avoidance

A significant advantage of this compound is its non-narcotic nature, which distinguishes it from opioid-based antitussives like codeine. nih.govgoogleapis.com Unlike narcotic antitussives, cloperastine does not bind to opioid receptors, thereby avoiding the associated risks of respiratory depression, addiction, and physical dependency. nih.gov Pharmacological studies have consistently demonstrated that cloperastine acts on the cough center without depressing the respiratory center. nih.gov This makes it a safer alternative, particularly in pediatric populations where the use of narcotic antitussives is preferably avoided. nih.gov

Peripheral Actions and Respiratory Tract Interactions

Bronchorelaxant Activity and Smooth Muscle Relaxation

This compound possesses bronchorelaxant properties, contributing to the relaxation of bronchial smooth muscle. nih.gov This papaverine-like activity helps to alleviate bronchospasm, which can be a significant contributor to cough. nih.govmedchemexpress.com Studies have shown that cloperastine can antagonize contractions of the tracheal chain induced by various agonists, demonstrating its muscle relaxant effect. nih.gov This action is particularly notable in histamine-induced contractions. nih.gov

Antihistaminic Properties and H1 Receptor Antagonism

This compound exhibits significant antihistaminic activity by acting as a selective antagonist of the histamine (B1213489) H1 receptor. patsnap.compatsnap.comresearchgate.netnih.govamerigoscientific.comncats.io Its chemical structure shares an ethylamine (B1201723) moiety with other H1 receptor antagonists. nih.gov By blocking H1 receptors, cloperastine reduces the effects of histamine, a key mediator in allergic responses that can lead to cough and airway irritation. patsnap.compatsnap.com This antihistaminic action is particularly beneficial in coughs with an allergic component. patsnap.com The binding affinity of cloperastine for the H1 receptor has been measured with a Ki (inhibition constant) of 3.8 nM. ncats.iowikipedia.orgncats.io

Anticholinergic Effects and Mucus Secretion Modulation

This compound also demonstrates mild anticholinergic properties. patsnap.compatsnap.com This action involves the inhibition of acetylcholine (B1216132), a neurotransmitter that plays a role in the parasympathetic nervous system. patsnap.com By reducing acetylcholine activity, cloperastine can help to decrease mucus secretion in the airways. patsnap.compatsnap.com This reduction in mucus can lessen the stimuli that trigger the cough reflex. patsnap.com

Local Anesthetic Properties on Sensory Nerves

Beyond its central antitussive action, this compound exhibits local anesthetic properties by directly acting on sensory nerves within the respiratory tract. patsnap.compatsnap.com This action is thought to contribute to its cough-suppressing efficacy by providing a numbing effect, thereby reducing the afferent signals that trigger the cough reflex. patsnap.com This peripheral action complements its central mechanism, offering a dual approach to cough suppression. patsnap.com The ability to attenuate nerve sensitivity in the airways helps to diminish the irritation and subsequent coughing episodes. patsnap.compatsnap.com

Novel and Emerging Receptor Interactions

Recent investigations have expanded the understanding of cloperastine's molecular targets, identifying significant interactions with sigma receptors and GIRK channels. These novel findings provide deeper insights into its pharmacological effects beyond its traditional classification.

Cloperastine has been identified as a ligand for the sigma-1 receptor (Sig-1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. wikipedia.orgnih.govnih.gov It binds to the Sig-1R with a high affinity, exhibiting a Ki value of 20 nM, and is likely an agonist. wikipedia.orgncats.io The interaction with Sig-1R is considered a key component of its mechanism of action. researchgate.net Sigma-1 receptor activation is known to modulate various ion channels and signaling pathways, which may underlie some of cloperastine's therapeutic and side effects. nih.govfrontiersin.org The modulation of Sig-1R by cloperastine has also been implicated in its potential antiviral activities. researchgate.netmdpi.com

Table 1: Binding Affinity of Cloperastine for Sigma-1 Receptor

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Cloperastine | Sigma-1 Receptor | 20 nM |

Data sourced from multiple studies. wikipedia.orgncats.io

Cloperastine is a potent inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.orgncats.io These channels are crucial for regulating neuronal excitability. nih.gov The inhibitory action of cloperastine on GIRK channels has been demonstrated in various studies. nih.govnih.gov For instance, research has shown that cloperastine inhibits GIRK currents in HEK cells with an IC50 of 1 μM. nih.gov This inhibition of GIRK channels is thought to contribute to its antitussive effects by modulating neuronal activity in brainstem regions associated with cough regulation. nih.govnih.gov Furthermore, cloperastine has been shown to inhibit hERG K+ currents in a concentration-dependent manner with an IC50 value of 27 nM. medchemexpress.com

Table 2: Inhibitory Concentrations of Cloperastine on Potassium Channels

| Channel | Cell Line | IC50 |

|---|---|---|

| GIRK | HEK cells | 1 μM |

| hERG K+ | Not Specified | 27 nM |

Data from studies on GIRK and hERG channel inhibition. nih.govmedchemexpress.com

Preclinical Pharmacological Investigations of Cloperastine Hydrochloride

In vitro Studies

Receptor Binding and Functional Assays (e.g., hERG K+ currents)

In vitro studies have been crucial in defining the receptor interaction profile of cloperastine (B1201353). Notably, cloperastine has demonstrated an inhibitory effect on the human ether-à-go-go-related gene (hERG) K+ currents in a concentration-dependent manner, with a reported IC50 of 27 nM. targetmol.com Blockade of the hERG channel can lead to cardiac arrhythmia, making early assessment of a drug's effect on this channel a critical part of safety pharmacology. frontiersin.org

Beyond its effects on ion channels, cloperastine is recognized for its antihistaminic properties, which are attributed to its binding to the histamine (B1213489) H1 receptor. This action, a form of H1 receptor antagonism, mitigates histamine-induced physiological responses. Furthermore, research has identified cloperastine as a ligand for Sigma-1 and Sigma-2 receptors. ekb.eg These receptors are involved in cellular stress responses and may play a role in the drug's broader pharmacological effects. ekb.eg

Cellular Mechanism Studies (e.g., glucose uptake inhibition in lung cells)

Recent research has uncovered a novel cellular mechanism of cloperastine involving the inhibition of glucose uptake in lung cells. researchgate.netresearchgate.net This effect is mediated through the modulation of Sigma-1 receptors and the inhibition of the sodium-glucose cotransporter 1 (SGLT1). ekb.eg The inhibition of glucose uptake is a significant finding, as altered glucose metabolism is a hallmark of various pathological conditions. uniroma1.it Studies have also shown that cloperastine can significantly inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells by suppressing mitochondrial oxidative phosphorylation. nih.gov

In vivo Animal Models

Antitussive Efficacy in Induced Cough Models (e.g., guinea pig tracheal mechanical stimulus, NH3/citric acid vapor)

The antitussive efficacy of cloperastine has been extensively validated in various animal models of induced cough. In guinea pigs, cloperastine demonstrated significant, dose-dependent inhibition of cough induced by both citric acid and ammonia (B1221849) vapor. zuventus.co.in Its potency in these models was found to be comparable to that of codeine. zuventus.co.in

Early studies at the University of Tokyo revealed that cloperastine was 1.9 times more effective than codeine in suppressing cough induced by tracheal mechanical stimulus in guinea pigs, without producing narcotic effects. nih.gov The antitussive activity of cloperastine's stereoisomers, levocloperastine (B195437) and dextrocloperastine, was found to be similar in the citric acid-induced cough model, suggesting the effect is not dependent on the enantiomeric structure. zuventus.co.in

| Cough Induction Method | Cloperastine Effect | Comparator | Relative Efficacy |

|---|---|---|---|

| Tracheal Mechanical Stimulus | Inhibition | Codeine | 1.9 times greater than codeine nih.gov |

| Citric Acid Vapor | Dose-dependent inhibition | Codeine | Similar to codeine (ED50: 2.6 mg/kg vs 3.6 mg/kg for codeine) zuventus.co.in |

| Ammonia (NH3) Vapor | Dose-dependent inhibition | Codeine | Similar to codeine (ED50: 2.9 mg/kg vs 3.1 mg/kg for codeine) zuventus.co.in |

Bronchospasm Antagonism (e.g., histamine aerosol-induced bronchospasm)

In addition to its antitussive effects, cloperastine exhibits bronchospasmolytic activity. This has been demonstrated in guinea pigs through the inhibition of bronchospasm induced by histamine aerosol. zuventus.co.innih.gov This effect is attributed to its antihistaminic properties. nih.gov Cloperastine also antagonizes tracheal chain contractions induced by various agonists in guinea pigs, indicating a muscle relaxant effect, which is particularly pronounced against histamine-induced contractions. nih.gov

Respiratory Center Impact Assessment

A key characteristic of cloperastine highlighted in preclinical studies is its selective action on the cough center without causing depression of the respiratory center. ekb.egnih.govresearchgate.net Studies in dogs and cats have shown that the drug's activity is specific to the cough center. nih.gov This selective action is a significant advantage over opioid antitussives like codeine, which can depress respiration. researchgate.net Furthermore, research in a mouse model of Rett Syndrome, a neurodevelopmental disorder with breathing dysfunction, showed that cloperastine improved breathing abnormalities by blocking presynaptic GIRK channels and enhancing GABA release in the brainstem. nih.gov

Cardiovascular Electrophysiological Studies (e.g., QT interval and MAP duration)

Preclinical studies have investigated the effects of cloperastine on cardiovascular electrophysiology, particularly focusing on the QT interval and monophasic action potential (MAP) duration. The QT interval, measured on an electrocardiogram (ECG), represents the time it takes for the heart's ventricles to depolarize and repolarize. ecancer.org A prolonged QT interval is a significant risk factor for developing potentially fatal cardiac arrhythmias. canada.ca The MAP duration provides a more direct measure of the repolarization phase of the cardiac action potential.

In a study using anesthetized guinea pigs, cloperastine administered at a therapeutic dose of 1 mg/kg was observed to prolong both the QT interval and the MAP duration. researchgate.net Notably, these effects occurred without significant alterations to the PR interval or the QRS width, which represent other phases of the cardiac electrical cycle. researchgate.net This selective effect on repolarization is a key characteristic of drugs that can increase the risk of arrhythmias. researchgate.net

The proarrhythmic potential of cloperastine has been compared to that of diphenhydramine (B27), an antihistamine known to inhibit hERG K+ channels, which are crucial for cardiac repolarization, and to induce long QT syndrome in cases of overdose. researchgate.netmedchemexpress.com Research on hERG K+ channels expressed in HEK293 cells demonstrated that cloperastine inhibits these channels in a concentration-dependent manner, with an IC₅₀ value of 0.027 μM. medchemexpress.comncats.io This finding provides a molecular basis for the observed QT prolongation.

The following table summarizes the electrophysiological effects of cloperastine in a preclinical model:

| Parameter | Effect of Cloperastine (1 mg/kg) |

| QT Interval | Prolonged researchgate.net |

| MAP Duration | Prolonged researchgate.net |

| PR Interval | No significant effect researchgate.net |

| QRS Width | No significant effect researchgate.net |

These preclinical findings suggest that cloperastine has the potential to prolong cardiac repolarization, a factor that warrants consideration.

Neuropharmacological Effects Beyond Antitussive Action (e.g., antidepressant-like effects, anxiety reduction, GABA release enhancement)

Beyond its established role as a cough suppressant, preclinical research has begun to explore other neuropharmacological activities of cloperastine, including potential antidepressant-like and anxiolytic effects. These investigations often focus on the drug's interaction with various neurotransmitter systems, such as the GABAergic system.

The gamma-aminobutyric acid (GABA) system is a primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating anxiety and mood. mdpi.comnih.gov Dysfunction in the GABAergic system has been implicated in the pathophysiology of both anxiety disorders and major depression. nih.gov Consequently, compounds that modulate GABAergic transmission are of significant interest for their potential therapeutic applications in these conditions.

While direct studies on cloperastine's effect on GABA release are not extensively detailed in the provided search results, its classification as a sigma-1 receptor ligand may be relevant. ncats.iowikipedia.org Sigma-1 receptors are involved in modulating various neurotransmitter systems, including the GABAergic system.

The potential for antidepressant and anxiolytic effects is an emerging area of research for cloperastine. It is important to note that many modern antidepressant and anxiolytic medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs), also have complex mechanisms of action that involve modulation of various neurotransmitter systems. nih.gov Further research is needed to fully elucidate the specific mechanisms by which cloperastine might exert such effects and to determine their clinical relevance.

Studies on Esophageal Squamous Cell Carcinoma Proliferation and Mitochondrial Oxidative Phosphorylation Inhibition

Recent preclinical research has uncovered a potential novel application for cloperastine in the context of oncology, specifically in inhibiting the proliferation of esophageal squamous cell carcinoma (ESCC). nih.govresearchgate.net ESCC is a prevalent form of esophageal cancer with a generally poor prognosis, highlighting the need for new therapeutic strategies. nih.gov

Studies have demonstrated that cloperastine can inhibit the proliferation of ESCC cells both in vitro (in cell cultures) and in vivo (in animal models). nih.govresearchgate.net The underlying mechanism for this anticancer effect appears to be the suppression of mitochondrial oxidative phosphorylation (OXPHOS). nih.govnih.gov

Mitochondria are the primary sites of cellular energy production through OXPHOS, a process that is often upregulated in cancer cells to meet their high energy demands. frontiersin.org By targeting and inhibiting this process, cloperastine effectively disrupts the energy supply of the cancer cells, leading to a reduction in their growth and proliferation. nih.govnih.gov

Proteomic analysis of ESCC cells treated with cloperastine revealed the downregulation of several key proteins involved in the oxidative phosphorylation pathway. nih.gov These proteins include subunits of major respiratory chain complexes, such as NADH dehydrogenase (ubiquinone) 1 alpha subcomplex 1, NADH ubiquinone oxidoreductase subunit S5, and cytochrome C oxidase subunit 6B1. nih.gov

The following table details the key findings from studies on cloperastine and ESCC:

| Aspect | Finding |

| Effect on ESCC Cell Proliferation | Inhibits proliferation in vitro and in vivo. nih.govresearchgate.net |

| Mechanism of Action | Suppresses mitochondrial oxidative phosphorylation (OXPHOS). nih.govnih.gov |

| Key Proteins Affected | Downregulation of NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1, NADH ubiquinone oxidoreductase subunit S5, and cytochrome C oxidase subunit 6B1. nih.gov |

These findings suggest that cloperastine, an established antitussive agent, could potentially be repurposed as an anticancer therapy for ESCC by targeting mitochondrial metabolism.

Pharmacokinetic and Biotransformation Research on Cloperastine Hydrochloride

Absorption Characteristics

Oral Bioavailability and Gastrointestinal Absorption

Cloperastine (B1201353) hydrochloride demonstrates good oral bioavailability, being effectively absorbed from the gastrointestinal tract. rwandafda.gov.rw Following oral administration, the compound is rapidly absorbed. nih.govkashanu.ac.irnih.govresearchgate.netkashanu.ac.ir Studies indicate that the initial therapeutic response occurs within 20 to 30 minutes after oral intake. rwandafda.gov.rwnih.gov The duration of action for a single dose is reported to be between 3 to 4 hours. rwandafda.gov.rwnih.govkashanu.ac.irnih.govresearchgate.net Research on the impact of food on absorption has shown that food does not have a significant effect on the absorption of cloperastine. nih.govresearchgate.net

Time to Peak Plasma Concentration (Tmax)

The time required to reach the maximum plasma concentration (Tmax) of cloperastine varies slightly across studies. Several sources report a Tmax of 60 to 90 minutes. rwandafda.gov.rwnih.gov Other research indicates a peak concentration time of 1 to 1.5 hours. kashanu.ac.irnih.govresearchgate.netkashanu.ac.ir A bioequivalence study in Chinese healthy subjects under fasting and postprandial conditions provided more specific Tmax values. In the fasting state, the Tmax for test and reference tablets were 4.0 and 3.5 hours, respectively. nih.gov Under postprandial conditions, the Tmax values were 3.0 and 2.8 hours for the test and reference tablets, respectively. nih.gov

Table 1: Time to Peak Plasma Concentration (Tmax) of Cloperastine

| Condition | Formulation | Tmax (hours) |

| General | Oral Tablet | 1.0 - 1.5 |

| Fasting | Test Tablet | 4.0 |

| Fasting | Reference Tablet | 3.5 |

| Postprandial | Test Tablet | 3.0 |

| Postprandial | Reference Tablet | 2.8 |

Distribution Studies

Tissue Distribution

Following administration, cloperastine is distributed to various tissues. It is detectable in plasma for approximately eight hours and in tissues and parenchyma for about six hours. nih.gov One study noted that after absorption in the small intestine, cloperastine primarily distributes to the liver, where it reaches its highest concentration within 2 hours. researchgate.net

Plasma Protein Binding

Cloperastine exhibits a high rate of binding to plasma proteins. rwandafda.gov.rw While the specific percentage is not consistently detailed across all studies, the characteristic of high binding is a noted pharmacokinetic feature. rwandafda.gov.rw The binding of a drug to plasma proteins is a reversible process and can influence the drug's distribution and availability to target tissues. nottingham.ac.uk

Terminal Distribution Volume

Clinical studies have determined the terminal distribution volume of cloperastine. One source reports a terminal distribution volume of 80 ml/kg. rwandafda.gov.rw This parameter provides insight into the extent of drug distribution throughout the body.

Metabolic Pathways and Enzyme Systems

The biotransformation of cloperastine hydrochloride is a critical determinant of its pharmacokinetic profile. The liver is the primary site of its metabolism, where it undergoes extensive chemical modifications before elimination.

Hepatic Metabolism and CYP3A4-mediated Oxidation

Cloperastine undergoes significant metabolism in the liver. researchgate.net The primary pathway for its breakdown is oxidation, a chemical reaction mediated by the cytochrome P450 (CYP) family of enzymes. Specifically, research indicates that CYP3A4 is one of the isoenzymes involved in the metabolism of cloperastine. This enzymatic process is crucial for converting the drug into more water-soluble compounds that can be easily excreted from the body. Another isoenzyme, CYP2D6, has been identified as the main enzyme responsible for converting cloperastine to its metabolite, desmethyl loperastine.

Metabolite Characterization (e.g., glycuronoconjugation)

Following oxidation, the metabolites of cloperastine undergo further transformation through a process known as glucuronoconjugation. nih.gov This involves the attachment of a glucuronic acid molecule to the hydroxylated metabolite, a reaction that significantly increases its water solubility. researchgate.net This process, also referred to as glucuronic acid coupling, facilitates the elimination of the drug from the body. researchgate.net One identified metabolite is desmethyl loperastine, which possesses weak antihistamine activity.

Elimination and Excretion Profiles

The final stage of cloperastine's journey through the body is its elimination, which occurs through two primary routes.

Renal and Biliary Excretion

After being metabolized in the liver, the resulting water-soluble metabolites are eliminated from the body. The primary route of excretion is through the kidneys, where the metabolites are filtered from the blood and expelled in the urine. researchgate.netnih.gov A secondary route is biliary excretion, where metabolites are secreted into the bile and then eliminated via the feces. nih.govresearchgate.net The majority of the drug and its metabolites are cleared from the body within 24 hours of administration. nih.govnih.gov

Elimination Half-Life (t1/2)

The elimination half-life (t1/2) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. Research on this compound has reported varying elimination half-lives, influenced by factors such as the study population and whether the drug was administered in a fasting or postprandial state.

In a study involving healthy Chinese volunteers under fasting conditions, the elimination half-life of cloperastine was found to be approximately 35 hours for both a test and a reference formulation. researchgate.net Specifically, the mean t1/2 was 35.84 ± 7.76 hours for the test product and 35.46 ± 9.05 hours for the reference product. researchgate.net When administered after a meal (postprandial condition), the half-life was similar, with mean values of 34.88 ± 9.22 hours and 34.87 ± 6.68 hours for the test and reference formulations, respectively. researchgate.net Another study reported a t1/2 of 23.0 ± 7.7 hours. nih.govkashanu.ac.irresearchgate.net The duration of action for a single dose is generally observed to be between 3 to 4 hours. nih.gov

These findings suggest a relatively long elimination half-life for cloperastine, which is a crucial factor in determining dosing intervals. The consistency of the half-life between fasting and postprandial states indicates that food intake does not significantly alter the elimination rate of this compound. nih.govnih.gov

Table 1: Elimination Half-Life (t1/2) of this compound in Healthy Chinese Volunteers

| Condition | Formulation | Elimination Half-Life (t1/2) (hours) |

| Fasting | Test | 35.84 ± 7.76 |

| Reference | 35.46 ± 9.05 | |

| Postprandial | Test | 34.88 ± 9.22 |

| Reference | 34.87 ± 6.68 |

Data sourced from a pharmacokinetic study in healthy Chinese volunteers. researchgate.net

Area Under the Curve (AUC)

In a pharmacokinetic study conducted on healthy Chinese subjects, the AUC of cloperastine was evaluated under both fasting and postprandial conditions. nih.gov For the fasting state, the mean AUC from time zero to 72 hours (AUC0–72h) was 72.4 ng∙h/ml for a test formulation and 68.6 ng∙h/ml for a reference formulation. nih.gov The AUC extrapolated to infinity (AUC0–∞) under the same conditions was 88.4 ng∙h/ml and 83.8 ng∙h/ml, respectively. nih.gov

Under postprandial conditions, the mean AUC0–72h was 73.2 ng∙h/ml for the test formulation and 73.9 ng∙h/ml for the reference formulation. nih.gov The corresponding AUC0–∞ values were 87.4 ng∙h/ml and 87.7 ng∙h/ml. nih.gov Another study reported an AUC0–∞ of 81.0 ± 46.9 h∙ng/ml. kashanu.ac.irresearchgate.net The geometric mean ratios for AUC0–72h and AUC0–∞ between the test and reference products were close to 100% in both fasting and fed states, indicating bioequivalence. nih.gov

Table 2: Area Under the Curve (AUC) of this compound in Healthy Chinese Volunteers

| Condition | Parameter | Test Formulation (ng∙h/ml) | Reference Formulation (ng∙h/ml) |

| Fasting | AUC0–72h | 72.4 ± 38.13 | 68.6 ± 34.52 |

| AUC0–∞ | 88.4 | 83.8 | |

| Postprandial | AUC0–72h | 73.2 ± 39.40 | 73.9 ± 43.56 |

| AUC0–∞ | 87.4 | 87.7 |

Data derived from a bioequivalence study in healthy Chinese volunteers. researchgate.netnih.gov

Pharmacokinetic Variability and Influencing Factors

Individual Variability in Pharmacokinetic Parameters

Significant inter-individual variability in the pharmacokinetic parameters of this compound has been observed. researchgate.net This variability is evident in the coefficients of variation (CV) for key parameters like maximum plasma concentration (Cmax) and AUC. For instance, in a study with healthy volunteers, the inter-individual CV for these parameters was noted, although specific percentages were not always detailed in the provided context. researchgate.net Such variability means that different individuals may absorb, distribute, metabolize, and excrete the drug at different rates, leading to varied plasma concentrations even with the same dose. numberanalytics.com

The sources of this variability are multifactorial and can include physiological and genetic differences among individuals. researchgate.netnumberanalytics.com Understanding this variability is crucial for optimizing drug therapy and ensuring both efficacy and safety.

Impact of Physiological Characteristics and Genetic Polymorphisms

The pharmacokinetic profile of cloperastine can be influenced by the physiological characteristics of an individual. researchgate.net Factors such as age, sex, body weight, and the presence of comorbidities can contribute to the observed inter-individual variability. numberanalytics.com

Furthermore, genetic polymorphisms, particularly in drug-metabolizing enzymes and drug transporters, are a significant source of pharmacokinetic variation. researchgate.netwho.int While specific studies on the impact of genetic polymorphisms on cloperastine metabolism are not extensively detailed in the provided search results, it is a well-established principle in pharmacology that variations in genes encoding enzymes like the cytochrome P450 (CYP) family can alter drug metabolism. patsnap.comnih.gov For instance, polymorphisms in CYP enzymes can lead to different metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly affect drug plasma levels. nih.gov Similarly, genetic variations in drug transporters can influence the absorption and elimination of drugs. who.int One study noted that the sources of variation in cloperastine pharmacokinetics may be associated with physiological baseline characteristics and genetic polymorphisms of drug metabolism genes, indicating a need for further research in this area. researchgate.net

Effects of Fasting and Postprandial Conditions

The influence of food on the pharmacokinetics of this compound has been investigated in bioequivalence studies. These studies compared the drug's absorption in a fasting state versus a postprandial (after a meal) state.

Research has shown that food does not have a significant effect on the absorption of cloperastine. nih.govnih.gov In a study involving healthy volunteers, the primary pharmacokinetic parameters, Cmax and AUC, were not statistically different between fasting and postprandial conditions (P > 0.05). nih.govnih.gov Although there were slight numerical differences, with Cmax being slightly higher in the postprandial state (6.8 ng/ml for the test and 7.2 ng/ml for the reference) compared to the fasting state (5.3 ng/ml and 5.2 ng/ml, respectively), these differences were not deemed statistically or clinically significant. nih.gov The time to reach maximum concentration (Tmax) was also slightly shorter in the postprandial state. researchgate.netnih.gov The geometric mean ratios for Cmax and AUC fell within the standard bioequivalence range of 80.00% to 125.00%, confirming that the test and reference formulations were bioequivalent under both fed and fasting conditions. researchgate.netnih.gov

Drug Interaction Studies

The potential for drug-drug interactions with this compound exists, primarily related to its metabolic pathway and its pharmacological effects.

Cloperastine may interact with other central nervous system (CNS) depressants, such as alcohol and certain antihistamines. patsnap.com Concurrent use can enhance sedative effects, leading to increased drowsiness and dizziness. patsnap.com

Additionally, since cloperastine is metabolized in the liver, there is a potential for interactions with drugs that are inhibitors or inducers of the cytochrome P450 (CYP450) enzyme system. patsnap.com Co-administration with drugs that inhibit these enzymes could lead to increased plasma levels of cloperastine, while inducers could decrease its concentration. patsnap.com

Cloperastine also possesses mild anticholinergic properties. patsnap.com Therefore, using it with other anticholinergic drugs could increase the risk of side effects like dry mouth, constipation, and urinary retention. patsnap.com

Furthermore, a study investigated the solid-state interaction between paracetamol and this compound, noting the formation of eutectic mixtures that altered the pharmaceutical properties of tablets containing both drugs. nih.gov This highlights the importance of considering potential physical and chemical interactions in combination formulations.

Clinical Research on Cloperastine Hydrochloride

Efficacy Studies in Various Cough Etiologies

Acute and Chronic Cough of Diverse Origins

Cloperastine (B1201353) has demonstrated efficacy in treating both acute and chronic coughs stemming from a variety of causes. patsnap.comnih.govnih.gov In a multicenter, randomized, placebo-controlled study involving 100 patients with chronic or persistent dry or productive cough from acute and chronic respiratory diseases, cloperastine showed significant subjective improvement. researchgate.net Patients treated with cloperastine experienced a reduction in cough frequency and severity, as well as a decrease in nighttime coughing, leading to improved rest. nih.govresearchgate.net Another study with 38 outpatients suffering from cough of various etiologies confirmed the efficacy of cloperastine in the symptomatic treatment of cough. nih.gov

One study evaluated the efficacy of cloperastine in patients with cough requiring antitussive therapy and found a significant reduction in cough as early as one day after starting treatment. nih.gov The results, reported in percentages, showed that 66.7% of subjects experienced a maximum effect, 28.6% had a fair to satisfactory effect, and 9.5% had no effect. nih.gov

Cough Associated with Respiratory Infections (e.g., URTI)

Cloperastine is effective in managing cough associated with respiratory infections, including upper respiratory tract infections (URTI). patsnap.comnih.gov A randomized, double-blind, placebo-controlled study involving 200 children and adolescents with nonproductive cough due to respiratory tract infections confirmed the antitussive activity of cloperastine fendizoate. nih.gov The study assessed cough intensity and frequency, as well as interference with sleep. nih.gov By the final visit, cough was absent in 80.4% of patients treated with cloperastine, compared to 10.4% of those who received a placebo. nih.gov The drug's efficacy, rapid action, and tolerability make it a first-choice treatment for cough in children and adolescents with URTI. nih.gov

Cough in Chronic Obstructive Pulmonary Diseases (COPD)

Clinical studies have also investigated the use of cloperastine for cough in patients with Chronic Obstructive Pulmonary Disease (COPD). patsnap.com In a controlled, double-blind clinical study, the efficacy of cloperastine was evaluated in patients experiencing an exacerbation of COPD where a nonproductive, wearying cough is common. nih.govresearchgate.net The results demonstrated that cloperastine was highly effective, achieving satisfactory symptomatic control from the first day of treatment in 65% of cases, from the second day in 20%, and from the third day in 10%, resulting in a useful therapeutic effect in 95% of cases. nih.gov An uncontrolled study involving 18 patients with chronic obstructive lung disease also found cloperastine to be effective in treating their cough. jodrugs.com According to patient assessments, cough frequency was reduced by 89%, with 61% of patients experiencing complete disappearance of their cough and 28% reporting a decrease in frequency. jodrugs.com

Cough in Specific Pathologies (e.g., bronchiectasis, tuberculosis, lung cancer)

The efficacy of cloperastine has been evaluated in patients with cough due to specific and severe underlying conditions. nih.gov Research has shown cloperastine to be particularly effective in severe cases, including lung cancer. nih.gov In a double-blind, randomized study of 30 patients with chronic bronchitis, pulmonary tuberculosis, and lung cancer, cloperastine was significantly more effective than a placebo in reducing both cough frequency and intensity after two days of treatment. jodrugs.com The study also noted a significant improvement in sleep. jodrugs.com

Comparative Efficacy Studies

Cloperastine Hydrochloride versus Placebo

Multiple studies have demonstrated the superior efficacy of this compound when compared to a placebo. In a multicenter, randomized, placebo-controlled trial with 100 adult outpatients suffering from cough of various origins, cloperastine treatment led to a significant decrease in both the frequency (p < 0.001) and severity (p < 0.001) of the cough. researchgate.net Furthermore, there was a significant improvement in the quality (p < 0.001) and duration (p < 0.05) of nighttime rest. researchgate.net The physician's final efficacy judgment was "excellent" in 39% and "good" in 61% of patients treated with cloperastine, compared to 2% and 22% respectively in the placebo group. researchgate.net

Another placebo-controlled study focused on children and adolescents with upper respiratory tract infections. nih.gov The results showed a significant difference in outcomes, with 80.4% of the cloperastine group being cough-free at the final visit, versus only 10.4% in the placebo group. nih.gov A double-blind, randomized study involving patients with chronic bronchitis, pulmonary tuberculosis, and lung cancer also found cloperastine to be significantly more effective than placebo in reducing cough frequency (p < 0.001) and intensity (p < 0.05) after two days of treatment. jodrugs.com

Table 1: Summary of Cloperastine Efficacy in a Placebo-Controlled Study

| Outcome Metric | Cloperastine Group | Placebo Group | p-value |

|---|---|---|---|

| Reduction in Cough Frequency | Significant | Minimal | < 0.001 |

| Reduction in Cough Severity | Significant | Minimal | < 0.001 |

| Improved Quality of Night Rest | Significant | Minimal | < 0.001 |

| Improved Duration of Night Rest | Significant | Minimal | < 0.05 |

Data from a multicenter, randomized, placebo-controlled study in adult outpatients. researchgate.net

Table 2: Physician's Efficacy Judgment: Cloperastine vs. Placebo

| Efficacy Judgment | Cloperastine Group (%) | Placebo Group (%) |

|---|---|---|

| Excellent | 39% | 2% |

| Good | 61% | 22% |

Data from a multicenter, randomized, placebo-controlled study in adult outpatients. researchgate.net

This compound versus Codeine and Other Antitussives

Clinical studies have positioned cloperastine as a significant alternative to traditional antitussive agents like codeine, highlighting its comparable or even superior efficacy in some instances. nih.gov Preclinical investigations showed that cloperastine's efficacy against mechanically stimulated cough in guinea pigs was 1.9 times greater than that of codeine, without producing narcotic effects. nih.gov

A controlled clinical study involving 156 patients with persistent chronic cough reported that cloperastine syrup demonstrated more significant activity compared to dihydrocodeine. nih.gov This has led to the recommendation of cloperastine as a first-choice drug for cough treatment. nih.gov Unlike codeine, cloperastine has a dual-action mechanism, functioning as a mild bronchorelaxant and possessing antihistaminic properties without affecting the central nervous system or the respiratory center. nih.govdovepress.com

In comparative trials, levocloperastine (B195437), the levorotatory isomer of cloperastine, has shown efficacy that is at least comparable to codeine. aesculapius.itaesculapius.it Two clinical trials with 180 patients indicated that levocloperastine is as effective as codeine. aesculapius.it Furthermore, when compared with other antitussives, levocloperastine demonstrated either improved or comparable efficacy and a more rapid onset of action. aesculapius.itnih.gov For instance, in a study comparing levocloperastine to DL-cloperastine (the racemic mixture), levocloperastine showed a more rapid effect in improving cough symptoms. aesculapius.it Another set of studies found levodropropizine (B346804) to be equally as effective as cloperastine.

Table 1: Comparative Efficacy of Levocloperastine and Codeine

| Efficacy Outcome | Levocloperastine | Codeine | Statistical Significance |

|---|---|---|---|

| Investigator Judgement (Very Good/Good Efficacy) | 90% of patients | 80% of patients | Not specified |

| Reduction in Cough Symptoms | Reduced intensity and frequency by day 2 in 90% and 87% of patients, respectively. | Smaller reductions in cough symptoms. | Differences were not statistically significant. |

This table is based on data from a comparative study between levocloperastine and codeine. aesculapius.it

Patient-Reported Outcomes and Quality of Life Measures

Patient-reported outcomes consistently demonstrate cloperastine's effectiveness in reducing both the frequency and severity of cough. researchgate.netpatsnap.com In a multicenter, randomized, placebo-controlled study with 100 patients suffering from chronic or persistent cough, those treated with cloperastine reported significant subjective improvement. researchgate.net This included a marked reduction in the frequency and intensity of their cough. nih.govresearchgate.net

Clinical trials have shown that cloperastine can achieve satisfactory symptomatic control from the first day of treatment in 65% of cases with exacerbation of COPD, with a total of 95% of cases achieving a useful therapeutic effect within three days. nih.gov Studies on levocloperastine also show a significant reduction in cough intensity and frequency, with improvements often noted after the first day of treatment. aesculapius.itaesculapius.it

Table 2: Physician's Final Efficacy Judgement

| Efficacy Rating | Cloperastine | Placebo |

|---|---|---|

| Excellent | 39% of patients | 2% of patients |

| Good | 61% of patients | 22% of patients |

This table is based on data from a placebo-controlled study evaluating cloperastine's efficacy. researchgate.net

A placebo-controlled study highlighted that patients treated with cloperastine experienced a significant decrease in night-time cough, which led to improved night rest. researchgate.net The quality and duration of sleep for both the patient and their parents were noted as important secondary endpoints in pediatric studies. nih.gov In children, levocloperastine has been shown to reduce nighttime awakenings and irritability. aesculapius.itnih.gov

Table 3: Improvement in Night Rest

| Parameter | Improvement with Cloperastine | p-value |

|---|---|---|

| Quality of Night Rest | Significant improvement | < 0.001 |

| Duration of Night Rest | Significant improvement | < 0.05 |

This table is based on data from a study evaluating the effects of cloperastine on sleep. researchgate.net

Cough Frequency and Severity Reduction

Bioequivalence Studies

Bioequivalence studies are crucial for ensuring that generic versions of a drug perform in the same manner as the original, reference formulation. nih.gov A study was conducted to evaluate the bioequivalence of a generic test (T) tablet of cloperastine against the original reference (R) tablet. nih.govresearchgate.net The study was a single-center, randomized, open, double-cycle, self-crossover trial involving healthy Chinese volunteers under both fasting and postprandial conditions. nih.govnih.gov

The results demonstrated that the test and reference preparations of cloperastine 10 mg tablets were bioequivalent under both fasting and fed conditions. nih.govnih.gov The geometric mean ratios (GMR) for the primary pharmacokinetic parameters fell within the standard equivalence range of 80.0% to 125.0%. nih.govresearchgate.net This indicates that the generic formulation can be considered a well-accepted alternative to the reference product. nih.gov Another study also confirmed the bioequivalence of two oral suspension formulations of this compound. edaegypt.gov.eg

Table 4: Bioequivalence of Test (T) and Reference (R) Cloperastine Formulations

| Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (T/R) | 90% Confidence Interval |

|---|---|---|---|

| Fasting | Cmax | 102.1% | 93.63% - 111.22% |

| Fasting | AUC0–72h | 103.8% | 95.74% - 112.54% |

| Fasting | AUC0–∞ | 104.0% | Not specified |

| Postprandial | Cmax | 94.2% | 87.44% - 101.49% |

| Postprandial | AUC0–72h | 98.8% | 93.53% - 104.33% |

| Postprandial | AUC0–∞ | 99.0% | Not specified |

This table is based on data from a bioequivalence study comparing generic and reference cloperastine tablets. nih.govresearchgate.net

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common and validated technique for determining the concentration of cloperastine in plasma samples for pharmacokinetic and bioequivalence analysis. nih.govresearchgate.netchinjmap.com

In a typical bioequivalence study, venous blood samples are collected at various time points before and after drug administration. edaegypt.gov.egresearchgate.net The plasma is then separated and pretreated, often by protein precipitation. researchgate.net An internal standard is added to the plasma samples before analysis. researchgate.netchinjmap.com

The LC-MS/MS system is operated in the selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to quantify the drug and internal standard. researchgate.netchinjmap.com This method offers high sensitivity and precision, making it suitable for pharmacokinetic studies of preparations containing cloperastine. chinjmap.com The lower limit of quantitation for cloperastine can be as low as 0.02 ng/mL. researchgate.net

Advanced Research Directions and Future Perspectives

Repurposing Investigations for Non-Cough Indications

The unique pharmacological profile of cloperastine (B1201353) has prompted investigations into its potential therapeutic applications in several other medical fields.

Antiviral Potential (e.g., SARS-CoV-2)

The global health crisis caused by SARS-CoV-2 spurred extensive research into repurposing existing drugs, and cloperastine emerged as a candidate of interest. nih.gov Studies have suggested that cloperastine may exhibit antiviral activity against SARS-CoV-2. nih.gov The proposed mechanism involves the modulation of the Sigma-1 receptor, which is considered a potential drug target for COVID-19. medwinpublishers.com Some in vitro studies have demonstrated that cloperastine can inhibit SARS-CoV-2. nih.gov However, a case-control study conducted in Spain did not find a significant association between prior exposure to cloperastine and a shorter duration of COVID-19 symptoms. medwinpublishers.com Further research, including robust clinical trials, is necessary to conclusively determine the efficacy of cloperastine as a treatment for COVID-19. medwinpublishers.com

Anti-inflammatory Applications

Cloperastine has demonstrated anti-inflammatory properties in preclinical studies. chemimpex.comresearchgate.net Research has shown that it can reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from macrophage-like cells. researchgate.net In a mouse model of sepsis, administration of cloperastine led to decreased IL-6 levels in the lungs. researchgate.net Given its antihistaminic properties, cloperastine's ability to suppress inflammatory responses is also being considered as a potential mechanism to alleviate symptoms in some viral diseases. researchgate.netresearchgate.net These findings suggest a potential role for cloperastine in modulating inflammatory responses, warranting further investigation into its therapeutic applications for inflammatory conditions.

Potential in Neurological Disorders (e.g., Rett Syndrome)

Promising research has highlighted the potential of cloperastine in managing symptoms of certain neurological disorders, such as Rett Syndrome. researchgate.netnih.gov Rett Syndrome is a neurodevelopmental disorder that can cause significant breathing abnormalities. researchgate.net Studies in mouse models of Rett Syndrome have shown that cloperastine can improve these breathing dysfunctions. nih.govnih.gov The proposed mechanism involves the blockade of presynaptic G protein-coupled inwardly rectifying potassium (GIRK) channels, which in turn enhances the release of the inhibitory neurotransmitter GABA. smolecule.comnih.gov This modulation of neuronal activity in the brainstem suggests a novel therapeutic avenue for addressing respiratory symptoms associated with Rett Syndrome. nih.gov

Development of Novel Formulations for Enhanced Pharmacokinetics

To overcome the limitations of conventional dosage forms, such as frequent administration, researchers are actively developing new formulations of cloperastine hydrochloride to enhance its pharmacokinetic profile. kashanu.ac.ir

Sustained-Release Formulations and Nanoparticle Technologies

The development of sustained-release formulations is a key area of focus to prolong the therapeutic effect of cloperastine and improve patient compliance. kashanu.ac.ir Nanoparticle technologies are being explored to achieve this. kashanu.ac.irkashanu.ac.ir Studies have successfully prepared prolonged-release nanoparticles of this compound using the emulsion solvent evaporation method with various polymers like hydroxypropyl methylcellulose, chitosan, and xanthan gum. kashanu.ac.ir These nanoparticle formulations have demonstrated controlled release profiles, with some releasing over 70-80% of the drug over 8 hours and extending the release for up to 24 hours. kashanu.ac.irkashanu.ac.ir

Table 1: Characteristics of this compound Nanoparticle Formulations

| Characteristic | Range/Value | Reference |

| Particle Size | 19.74 ± 0.73 nm to 49.26 ± 0.25 nm | |

| Zeta Potential | -15.21 ± 0.03 mV to -29.49 ± 0.08 mV | |

| Drug Entrapment Efficiency | Up to 90.52 ± 0.24% | |

| Drug Loading | Up to 89.96 ± 0.22% | |

| Release Profile | >70% released after 8 hours |

Taste-Masked Formulations (e.g., Oral Dispersible Tablets)

The bitter taste of this compound can be a significant barrier to patient adherence, particularly in pediatric populations. semanticscholar.org To address this, researchers have been developing taste-masked formulations, such as oral dispersible tablets (ODTs). semanticscholar.orgresearchgate.netdntb.gov.ua One approach involves using lyophilization techniques to create ODTs. semanticscholar.orgresearchgate.net Studies have shown that incorporating certain excipients, like Eudragit E PO®, can effectively mask the bitter taste. semanticscholar.orgresearchgate.net Furthermore, these lyophilized ODTs have demonstrated enhanced pharmacokinetic profiles in animal studies, with one study reporting a significantly higher maximum plasma concentration (Cmax) of 17.25 mcg/ml for this compound compared to conventional formulations. semanticscholar.orgresearchgate.net

Refinement of Molecular Target Understanding

The precise mechanism of action for this compound, while effective as an antitussive, is not yet fully elucidated, making it a subject of ongoing scientific inquiry. wikipedia.orgresearchgate.netncats.io Current research has identified several biological activities, suggesting a multi-targeted profile. It is understood to be a ligand for the sigma-1 (σ1) receptor and a blocker of G protein-coupled inwardly rectifying potassium (GIRK) channels, both of which are thought to contribute to its cough-suppressing effects. wikipedia.orgresearchgate.netsmolecule.com Additionally, cloperastine exhibits antihistaminic properties by acting as an antagonist at the H1 receptor and possesses anticholinergic activity. wikipedia.orgresearchgate.netpatsnap.com These latter two properties are generally associated with the drug's side effects, such as sedation. wikipedia.org

Beyond its established targets, recent studies have uncovered novel activities. For instance, research has indicated that cloperastine may inhibit the proliferation of certain cancer cells by targeting mitochondrial oxidative phosphorylation. nih.gov Further investigation is required to clarify the relationship between its known targets—the σ1 receptor and histamine (B1213489) H1 receptor—and its therapeutic efficacy and safety profile. nih.gov A more refined understanding of these molecular interactions will be crucial for optimizing its clinical use and potentially identifying new therapeutic applications.

Table 1: Known Molecular Targets of Cloperastine

| Target | Activity | Binding Affinity (Ki) | Potential Role |

| Sigma-1 (σ1) Receptor | Likely Agonist | 20 nM | Antitussive Effect wikipedia.orgresearchgate.net |

| H1 Histamine Receptor | Antagonist | 3.8 nM | Antihistaminic Effect, Side Effects wikipedia.orgpatsnap.com |

| GIRK Channels | Blocker | Described as "potent" | Antitussive Effect wikipedia.orgresearchgate.net |

| Muscarinic Receptors | Antagonist (Anticholinergic) | - | Side Effects wikipedia.orgresearchgate.net |

Pharmacogenetic Research for Individualized Treatment

Pharmacogenetics, the study of how an individual's genetic makeup affects their response to drugs, holds significant promise for personalizing medicine. bps.ac.uk However, for this compound, this field of research is still in its nascent stages. A primary challenge is that the specific metabolic enzymes responsible for its breakdown in the body have not yet been definitively identified. nih.govresearchgate.net This knowledge gap limits the ability to conduct targeted pharmacogenetic studies and develop more precise, individualized treatment strategies. nih.gov

The potential for pharmacogenetic influence is significant, as seen with other antitussive agents like codeine and dextromethorphan. bps.ac.uknih.gov The efficacy and toxicity of these drugs are heavily influenced by genetic variations in the cytochrome P450 enzyme CYP2D6, which is responsible for their metabolism. bps.ac.ukup.ac.za Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which can lead to variability in therapeutic response and the risk of adverse effects. bps.ac.ukup.ac.za

Future research into cloperastine must prioritize identifying its metabolic pathways and the enzymes involved. Once these are known, researchers can investigate genetic polymorphisms that may cause inter-individual variability in drug exposure and response, as observed in some pharmacokinetic studies. nih.gov Such research could lead to the development of genetic biomarkers to predict a patient's response to cloperastine, allowing for dose adjustments or the selection of alternative therapies for those predicted to have a poor response or a higher risk of side effects. This approach would be a significant step towards safer and more effective individualized cough treatment. bps.ac.uk

Q & A

Q. What physicochemical properties of cloperastine hydrochloride are critical for formulation development, and how are they assessed experimentally?

Cloperastine HCl’s melting point (148°C) and compatibility with excipients are key parameters. Differential Scanning Calorimetry (DSC) is used to evaluate thermal behavior and detect interactions between the drug and excipients (e.g., Eudragit E PO®). For instance, DSC thermograms of cloperastine HCl mixed with excipients reveal shifts in melting endotherms, indicating compatibility or incompatibility . Fourier Transform Infrared Spectroscopy (FTIR) further confirms the absence of chemical interactions by analyzing functional group vibrations (400–4000 cm⁻¹ range) .

Q. How do powder flow properties influence the design of orodispersible tablets (ODTs) for cloperastine HCl?

Pre-compression parameters such as bulk density, tapped density, Hausner ratio, and Carr index are measured to assess powder flowability. For example, a Hausner ratio <1.25 indicates good flow, critical for direct compression formulations. Poor flow may require granulation or the addition of glidants. These parameters are evaluated using USP methods to ensure reproducibility in tablet manufacturing .

Q. What analytical methods are validated for quantifying cloperastine HCl in formulations, and how are they optimized?

Reverse-phase HPLC with UV detection is commonly validated for cloperastine HCl quantification. Chromatographic conditions include a C18 column, methanol:phosphate buffer (70:30, pH 6), and detection at 254 nm. Method validation follows ICH Q2(R2) guidelines, assessing linearity (e.g., 10–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Sample preparation involves sonication and dilution to minimize matrix interference.

Advanced Research Questions

Q. How do formulation strategies (e.g., lyophilization vs. direct compression) impact the pharmacokinetics of cloperastine HCl in vivo?

Lyophilized ODTs exhibit superior bioavailability due to enhanced porosity, accelerating dissolution. In Wistar rats, lyophilized tablets (L1) achieved a Cmax of 16.56 µg/mL for cloperastine HCl, compared to 14.75 µg/mL for direct compression (F9). Statistical analysis (paired t-test, p<0.05) confirmed significant differences in dissolution rates, attributed to the absence of superdisintegrants in lyophilized formulations . AUClast values for lyophilized tablets were 2.17-fold higher than commercial products, indicating prolonged systemic exposure .

Q. How can researchers resolve contradictions in dissolution data between cloperastine HCl and co-administered drugs (e.g., rupatadine)?

Dissolution profiles may diverge due to differences in drug-excipient interactions or solubility. For example, cloperastine HCl released 81.25% at 30 minutes, while rupatadine reached 83.9% at 5 minutes in lyophilized ODTs. To address this, factorial design experiments optimize variables like superdisintegrant concentration (e.g., 20 mg crospovidone) and pH adjustment. Statistical tools (Minitab®) identify significant factors (p<0.05) and refine formulation robustness .

Q. What methodologies are employed to validate the bioequivalence of cloperastine HCl formulations in preclinical models?

Pharmacokinetic studies in Wistar rats compare test formulations to reference products using parameters like Tmax, Cmax, and AUC. For example, lyophilized ODTs showed a Tmax of 0.75 hours vs. 1 hour for commercial tablets. Non-compartmental analysis (NCA) calculates bioavailability ratios, while ANOVA evaluates inter-group variability. Ethical protocols ensure compliance with 3R principles (replacement, reduction, refinement) .

Methodological Considerations

- Experimental Design : Use factorial designs (e.g., 3<sup>2</sup> factorial matrices) to screen excipient ratios and compression forces .

- Data Analysis : Apply paired t-tests or ANOVA to compare dissolution profiles, with p<0.05 indicating significance .

- Green Chemistry : Implement spectrofluorometric methods (e.g., λex/λem = 275/305 nm) for eco-friendly plasma analysis, validated per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.